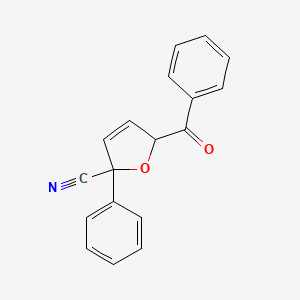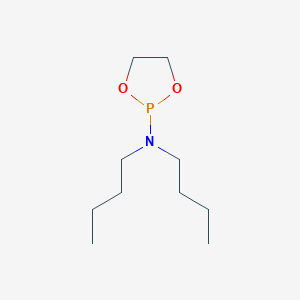
N,N-dibutyl-1,3,2-dioxaphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine: is an organophosphorus compound with the molecular formula C10H22NO2P It is a member of the dioxaphospholane family, characterized by a five-membered ring containing oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of dibutylamine with a suitable phosphorus-containing precursor. One common method is the reaction of dibutylamine with 2-chloro-1,3,2-dioxaphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Substitution: Substitution reactions often require the presence of a suitable catalyst and may be carried out under reflux conditions.
Major Products:
Oxidation: The major product of oxidation is this compound 2-oxide.
Substitution: The products of substitution reactions depend on the nature of the substituents introduced.
Scientific Research Applications
N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dibutyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby influencing their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: This compound has similar structural features but with methyl groups instead of butyl groups.
N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide: This is the oxidized form of this compound.
Uniqueness: this compound is unique due to its specific substituents and the resulting chemical properties
Properties
CAS No. |
7114-46-7 |
|---|---|
Molecular Formula |
C10H22NO2P |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N,N-dibutyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C10H22NO2P/c1-3-5-7-11(8-6-4-2)14-12-9-10-13-14/h3-10H2,1-2H3 |
InChI Key |
FCIUNVZGLXUCKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)P1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


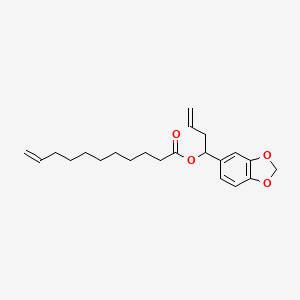
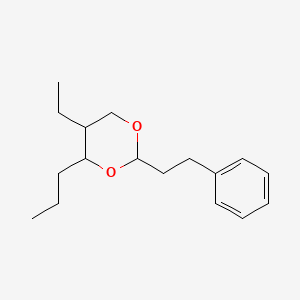
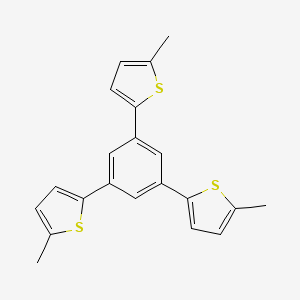
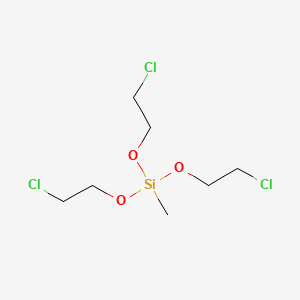
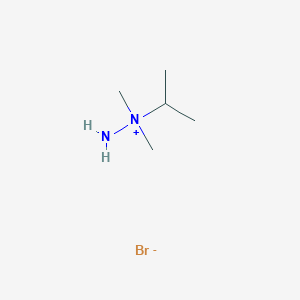
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
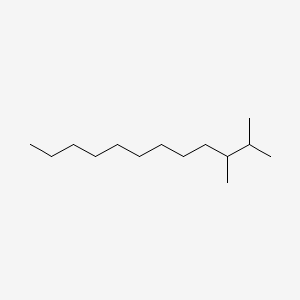
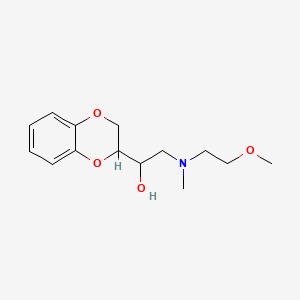

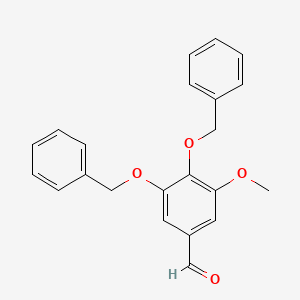
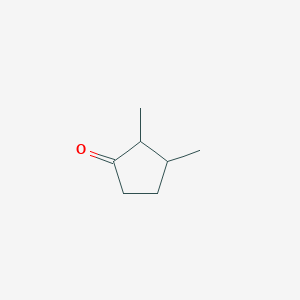
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
